molecular formula C12H12N4O3S2 B2644037 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393567-00-5

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2644037
CAS No.: 393567-00-5
M. Wt: 324.37
InChI Key: ACZFFLMERJRCPA-UHFFFAOYSA-N
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Description

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a benzamide moiety, and a thiadiazole ring with a propylthio substituent

Scientific Research Applications

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the nitration of benzamide to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide moiety .

Mechanism of Action

The mechanism of action of 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-nitro-N-phenylbenzamide
  • 2-nitro-N-(4-nitrophenyl)benzamide
  • 2-nitro-N-(2,4-dichlorophenyl)benzamide

Uniqueness

2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the propylthio group and the thiadiazole ring. These structural features confer distinct chemical and biological properties compared to other nitrobenzamides .

Properties

IUPAC Name

2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3S2/c1-2-7-20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZFFLMERJRCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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